6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one
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Overview
Description
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,8-dichlorochromone and 3-chloro-4-fluoroaniline.
Condensation Reaction: The key step involves the condensation of 6,8-dichlorochromone with 3-chloro-4-fluoroaniline in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The chromone moiety can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydrochromone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinone derivatives are the major products formed during oxidation.
Reduction Products: Dihydrochromone derivatives are the primary products of reduction reactions.
Scientific Research Applications
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and enzyme activities.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromone: A structurally similar compound with different substituents.
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Another chromone derivative with distinct functional groups.
Uniqueness
6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6,8-dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-9-3-11-15(22)8(7-23-16(11)13(19)4-9)6-21-10-1-2-14(20)12(18)5-10/h1-5,7,21H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCCZXKHMCBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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